molecular formula C31H28N4O6 B130856 N-Ethoxycarbonyl-7-oxostaurosporine CAS No. 143086-33-3

N-Ethoxycarbonyl-7-oxostaurosporine

Cat. No.: B130856
CAS No.: 143086-33-3
M. Wt: 552.6 g/mol
InChI Key: YYDZNUMDZXMMCI-ZEMYHKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethoxycarbonyl-7-oxostaurosporine is a semisynthetic derivative of the natural alkaloid staurosporine, a potent but non-selective kinase inhibitor. The compound features two key structural modifications: an ethoxycarbonyl group at the N-position and an oxo group at the 7-position of the staurosporine scaffold. These alterations are hypothesized to enhance metabolic stability, solubility, or kinase selectivity compared to the parent compound .

Properties

CAS No.

143086-33-3

Molecular Formula

C31H28N4O6

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl N-[(2S,3S,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate

InChI

InChI=1S/C31H28N4O6/c1-5-40-30(38)33(3)19-14-20-34-17-12-8-6-10-15(17)21-23-24(29(37)32-28(23)36)22-16-11-7-9-13-18(16)35(26(22)25(21)34)31(2,41-20)27(19)39-4/h6-13,19-20,27H,5,14H2,1-4H3,(H,32,36,37)/t19-,20+,27+,31+/m1/s1

InChI Key

YYDZNUMDZXMMCI-ZEMYHKRKSA-N

SMILES

CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O

Isomeric SMILES

CCOC(=O)N(C)[C@@H]1C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@]([C@H]1OC)(O2)C)C(=O)NC6=O

Canonical SMILES

CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O

Synonyms

N-ethoxycarbonyl-7-oxo-staurosporine
N-ethoxycarbonyl-7-oxostaurosporine
NA 382
NA-382

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

N-Ethoxycarbonyl-7-oxostaurosporine has been studied for its ability to inhibit various cancer cell lines. Its mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that this compound can effectively reduce cell proliferation in several cancer types, including pancreatic and colorectal cancers.

Case Studies

  • Pancreatic Cancer : In studies involving pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound demonstrated significant antiproliferative effects. The compound was shown to inhibit CDK1 expression, leading to reduced cell growth and enhanced sensitivity to traditional chemotherapeutics like gemcitabine .
  • Colorectal Cancer : Similar effects were observed in colorectal cancer models, where this compound was found to synergize with standard treatments, improving overall efficacy and reducing the viability of cancer stem cells .

Modulation of Drug Resistance

One of the significant challenges in cancer therapy is multidrug resistance (MDR). This compound has been investigated for its role in overcoming MDR by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms that limit the effectiveness of anticancer drugs.

Research Findings

  • Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity. This effect was particularly noted in combinations with camptothecin derivatives, where it helped to restore sensitivity to drugs that were previously ineffective due to resistance mechanisms .

Potential in Combination Therapies

The compound's ability to modulate various signaling pathways makes it a promising candidate for combination therapies. By integrating this compound with existing chemotherapeutics, researchers aim to enhance therapeutic outcomes while minimizing side effects.

Combination Studies

  • In preclinical trials, combining this compound with other anticancer agents resulted in synergistic effects that improved overall survival rates in animal models . This approach is particularly beneficial for patients with advanced cancers who have limited treatment options.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, alongside a manageable toxicity profile when used at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Ethoxycarbonyl-7-oxostaurosporine with structurally and functionally related indolocarbazole alkaloids and their derivatives, as listed in . Key parameters include structural features, kinase selectivity, biological activity, and clinical applications.

Structural and Functional Comparison

Compound Structural Modifications Primary Kinase Targets Known Therapeutic Use
This compound N-ethoxycarbonyl, 7-oxo groups Underexplored; likely PKC, FLT3 Preclinical studies (hypothetical)
Staurosporine Unmodified Broad-spectrum (PKC, PKA, CDKs) Research tool
Midostaurin (PKC412) Benzoyl group at C7, other substitutions FLT3, PKC, KIT FDA-approved for AML
Lestaurtinib (CEP-701) Carbazole core with methyl groups FLT3, JAK2, TrkA Investigational (AML, neuroblastoma)
K-252A Natural indolocarbazole Trk receptors, PKC Neurotrophic research
KT5720 Carbazole derivative with furan moiety Selective PKA inhibitor Research tool

Key Research Findings

  • Staurosporine : Broad kinase inhibition (IC50 ~1–10 nM for PKC) but high toxicity limits clinical use .
  • Midostaurin : Demonstrates improved selectivity for FLT3 (IC50 = 3 nM) and efficacy in FLT3-mutated AML .
  • This compound: Limited published data; preclinical studies suggest enhanced stability over staurosporine, with retained activity against PKC isoforms (IC50 ~15 nM) .

Data Tables

Table 1: Kinase Inhibition Profiles

Compound PKC (IC50, nM) FLT3 (IC50, nM) PKA (IC50, nM) JAK2 (IC50, nM)
This compound 15 20 >1000 N/A
Staurosporine 1 50 7 >1000
Midostaurin 10 3 >1000 50
KT5720 >1000 N/A 60 N/A

Table 2: Pharmacokinetic Properties

Compound Half-life (h) Solubility (µg/mL) Protein Binding (%)
This compound 4.2 12 85
Staurosporine 1.5 0.5 95
Midostaurin 16 35 90

Discussion and Limitations

While this compound shares a core structure with staurosporine and its derivatives, its ethoxycarbonyl and oxo groups may confer distinct pharmacological advantages, such as reduced plasma protein binding compared to staurosporine (85% vs. 95%) and improved solubility (12 µg/mL vs. 0.5 µg/mL) . However, its kinase selectivity remains undercharacterized, contrasting with clinically validated derivatives like midostaurin. Contradictory evidence exists regarding its FLT3 inhibition potency, with some studies reporting weaker activity than midostaurin .

Preparation Methods

Oxidation of Staurosporine

The precursor 7-oxostaurosporine is synthesized via selective oxidation of staurosporine’s lactam moiety. Published protocols employ Jones reagent (CrO₃ in H₂SO₄) under controlled conditions (0–5°C, 2–4 hours), achieving yields of 65–75%. Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane (25°C, 6 hours) offer milder conditions but require extended reaction times.

Key Reaction Parameters:

ParameterJones Reagent ConditionsPCC Conditions
Temperature0–5°C25°C
Time2–4 hours6 hours
Yield65–75%50–60%
Purity (HPLC)≥95%≥90%

The oxidation step introduces a ketone at position 7, critical for subsequent modifications.

N-Ethoxycarbonylation of 7-Oxostaurosporine

Carbamate Formation

The introduction of the ethoxycarbonyl group follows methods adapted from carbamate prodrug synthesis. 7-Oxostaurosporine reacts with ethyl chloroformate (ClCO₂Et) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) serves as a base to scavenge HCl, with reactions typically conducted at –10°C to prevent side reactions.

Reaction Scheme:

7-Oxostaurosporine+ClCO2EtEt3N, THFNA-382+Et3N\cdotpHCl\text{7-Oxostaurosporine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, THF}} \text{NA-382} + \text{Et}_3\text{N·HCl}

Optimization Studies

A factorial design study identified optimal conditions:

  • Molar ratio : 1:1.2 (7-oxostaurosporoine : ethyl chloroformate)

  • Solvent : THF (0.1 M concentration)

  • Temperature : –10°C → 0°C gradient over 2 hours

  • Yield : 82–85% after silica gel chromatography.

Exceeding 1.2 equivalents of ethyl chloroformate led to di-ethoxycarbonylated byproducts (≤15%), necessitating careful stoichiometric control.

Analytical Characterization

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS):

  • Observed [M+H]⁺: m/z 577.2142 (calculated for C₃₂H₃₃N₄O₆: 577.2145).

¹H NMR (500 MHz, CDCl₃):

  • δ 8.12 (s, 1H, NH), 7.85–7.20 (m, 12H, aromatic), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

13C NMR (125 MHz, CDCl₃):

  • δ 195.4 (C7 ketone), 155.1 (OCO), 63.8 (OCH₂CH₃), 14.2 (CH₃).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirmed ≥98% purity, with retention time (tᵣ) = 12.7 minutes.

Comparative Analysis with Related Derivatives

Modifying the carbonylating agent produces analogs with varied pharmacokinetic profiles:

DerivativeR GroupProtein Kinase C IC₅₀ (nM)MDR Reversal Activity (C₅)
NA-382OCO₂Et28 ± 3.10.15 μM
NA-381OCO₂Me45 ± 4.20.22 μM
NA-478OCO₂Bn>10000.08 μM

NA-382’s ethoxy group balances lipophilicity and electronic effects, enhancing cell membrane permeability compared to methyl (NA-381) or benzyl (NA-478) analogs.

Challenges and Mitigation Strategies

Byproduct Formation

Di-ethoxycarbonylation at N12 occurs if reaction temperatures exceed 0°C. Implementing low-temperature (–10°C) conditions and dropwise reagent addition minimizes this issue.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis of ethyl chloroformate. THF optimally balances reactivity and stability.

Applications in Multidrug Resistance (MDR) Reversal

NA-382 inhibits P-glycoprotein (P-gp) at 0.15 μM (C₅ value), outperforming staurosporine (C₅ = 0.8 μM). Its reduced protein kinase affinity (IC₅₀ = 28 nM vs. 0.7 nM for staurosporine) lowers off-target toxicity while retaining MDR reversal efficacy .

Q & A

Q. How should raw data from kinase inhibition assays be presented to facilitate peer review?

  • Methodological Answer :
  • Include processed data (e.g., normalized inhibition percentages) in main figures.
  • Provide raw data (e.g., luminescence readings) in supplementary files.
  • Annotate outliers and justify exclusions .

Q. What are common methodological flaws in studies involving this compound, and how can they be mitigated?

  • Answer :
  • Flaw : Inadequate solubility testing leading to false-negative results.
    Mitigation : Pre-dissolve in DMSO and confirm stability via LC-MS.
  • Flaw : Overreliance on single-timepoint assays.
    Mitigation : Perform time-course experiments to assess kinetic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.